6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a bromine atom attached to a pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent pyrrolo[2,3-b]pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 6-azido-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or 6-thio-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Industrial Applications: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets. The compound’s structure allows it to interact with various molecular targets, influencing pathways such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 6-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 6-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C7H7BrN2 |
---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10) |
InChI Key |
RSJMTJSSLPRRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)Br |
Origin of Product |
United States |
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